An In-depth Technical Guide to Methyl 3-mercaptopropionate: Chemical Properties, Structure, and Applications
An In-depth Technical Guide to Methyl 3-mercaptopropionate: Chemical Properties, Structure, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of methyl 3-mercaptopropionate (B1240610). The information is tailored for researchers, scientists, and professionals in the field of drug development who utilize this versatile reagent in their work.
Core Chemical Properties
Methyl 3-mercaptopropionate is a clear, colorless liquid with a characteristic odor. It is a bifunctional molecule containing both a thiol (-SH) group and a methyl ester (-COOCH₃) group, which imparts its versatile reactivity.[1]
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of methyl 3-mercaptopropionate.
| Property | Value | References |
| Molecular Formula | C₄H₈O₂S | [2] |
| Molecular Weight | 120.17 g/mol | [2][3] |
| CAS Number | 2935-90-2 | [2][3] |
| Appearance | Clear colorless liquid | [4] |
| Boiling Point | 54-55 °C at 14 mmHg | [4][5][6] |
| 166 °C at 760 mmHg | [7] | |
| Melting Point | 38 °C | [8][5] |
| Density | 1.085 g/mL at 25 °C | [4][5][6] |
| Refractive Index (n²⁰/D) | 1.464 | [4][5] |
| Flash Point | 60-67 °C (140-152.6 °F) | [5][7] |
| Solubility | Soluble in water, chloroform, and ethyl acetate. | [4] |
| pKa | 9.17 ± 0.25 (Predicted) | [8][5] |
Chemical Structure
The structure of methyl 3-mercaptopropionate is characterized by a propyl chain with a methyl ester at one end and a thiol group at the other. This structure allows it to participate in a variety of chemical reactions, making it a valuable building block in organic synthesis.
Figure 1: 2D structure of Methyl 3-mercaptopropionate.
Experimental Protocols
Synthesis of Methyl 3-mercaptopropionate via Fischer Esterification
This protocol describes the synthesis of methyl 3-mercaptopropionate from 3-mercaptopropionic acid and methanol (B129727) using an acid catalyst.[4][9]
Materials:
-
3-mercaptopropionic acid
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Equipment:
-
Round-bottom flask
-
Dean-Stark apparatus
-
Condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap, condenser, and magnetic stirrer, add 3-mercaptopropionic acid, a 3 to 5-fold molar excess of methanol, and toluene (as a water-entraining solvent).
-
Slowly add a catalytic amount of concentrated sulfuric acid (approximately 2-5% of the mass of the carboxylic acid) to the stirred solution.
-
Heat the mixture to reflux (typically 65-70 °C) and continue heating until the theoretical amount of water is collected in the Dean-Stark trap (approximately 15 hours).[4]
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the excess acid by washing the mixture with saturated sodium bicarbonate solution in a separatory funnel. (Caution: CO₂ evolution).
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to remove the solvent and excess methanol.
-
Purify the crude product by reduced pressure distillation to obtain pure methyl 3-mercaptopropionate.[4][9]
Thiol-Ene "Click" Reaction for Polymer Functionalization
Methyl 3-mercaptopropionate is a key reagent in thiol-ene "click" chemistry, a highly efficient and versatile reaction for forming carbon-sulfur bonds.[10][11][12] This protocol outlines a general procedure for the photoinitiated thiol-ene reaction.
Materials:
-
Methyl 3-mercaptopropionate (thiol)
-
An alkene-containing monomer or polymer ('ene')
-
A photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
An appropriate solvent (if necessary)
Equipment:
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Magnetic stirrer
-
Inert gas source (e.g., nitrogen or argon)
Procedure:
-
In a quartz reaction vessel, dissolve the alkene-containing substrate and a stoichiometric equivalent of methyl 3-mercaptopropionate in a suitable solvent (if required).
-
Add the photoinitiator (typically 0.1-1.0 mol% relative to the functional groups).[13]
-
Seal the vessel and purge the solution with an inert gas (nitrogen or argon) for 15-20 minutes to remove oxygen, which can inhibit the radical reaction.
-
While stirring, irradiate the reaction mixture with a UV lamp at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., ¹H NMR or FTIR spectroscopy) to observe the disappearance of the thiol and alkene signals.
-
Once the reaction is complete, the functionalized product can be isolated by removing the solvent and any unreacted starting materials, often through precipitation or column chromatography.
Logical Relationships and Experimental Workflows
The following diagrams illustrate the logical flow of the synthesis and a key reaction of methyl 3-mercaptopropionate.
Figure 2: Workflow for the synthesis and purification.
Figure 3: The thiol-ene "click" reaction mechanism.
Applications in Drug Development
While methyl 3-mercaptopropionate is not typically a direct therapeutic agent, its unique reactivity makes it a valuable tool in drug development. Its primary applications in this field are in the synthesis of active pharmaceutical ingredients (APIs) and the development of drug delivery systems.
-
Intermediate in API Synthesis: It serves as a key intermediate in the synthesis of various pharmaceuticals. For instance, it is a raw material for the synthesis of a side chain of simvastatin, a lipid-lowering medication.[4] It is also used in the synthesis of thioisoindolinones, which are scaffolds for compounds with potential biological activity.[4][5]
-
Drug Delivery Systems: The thiol-ene "click" reaction, in which methyl 3-mercaptopropionate can participate, is widely used to create hydrogels and other polymer networks for controlled drug release and tissue engineering.[] The high efficiency and biocompatibility of this reaction allow for the encapsulation and targeted delivery of therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. Methyl 3-mercaptopropionate | C4H8O2S | CID 18050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-mercaptopropionate 98 2935-90-2 [sigmaaldrich.com]
- 4. Methyl 3-mercaptopropionate | 2935-90-2 [chemicalbook.com]
- 5. lookchem.com [lookchem.com]
- 6. Manufacturers of Methyl 3-mercaptopropionate, 98%, CAS 2935-90-2, M 1839, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
- 7. methyl 3-mercaptopropionate, 2935-90-2 [thegoodscentscompany.com]
- 8. Methyl 3-mercaptopropionate CAS#: 2935-90-2 [m.chemicalbook.com]
- 9. Methyl 3-mercaptopropionate synthesis - chemicalbook [chemicalbook.com]
- 10. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. benchchem.com [benchchem.com]
